n-Butylmercuric chloride
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Overview
Description
n-Butylmercuric chloride is an organic mercury compound with the chemical formula C₄H₉ClHg. It is a liquid at room temperature and is known for its use as a catalyst and a precursor to other organomercuric compounds . This compound is highly toxic and requires careful handling due to its hazardous nature.
Preparation Methods
n-Butylmercuric chloride can be synthesized through several methods:
Reaction with n-butylmagnesium bromide: This method involves reacting n-butylmagnesium bromide with mercury chloride.
Reaction with 1-butene: Another method involves reacting 1-butene with mercury acetate.
Chemical Reactions Analysis
n-Butylmercuric chloride undergoes various types of chemical reactions:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other groups.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include organomagnesium compounds and mercury salts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
n-Butylmercuric chloride has several applications in scientific research:
Biology and Medicine: Its applications in biology and medicine are limited due to its toxicity, but it can be used in trace amounts for specific biochemical studies.
Industry: In industrial settings, it is used in the synthesis of other chemicals and materials that require organomercuric intermediates.
Mechanism of Action
The mechanism by which n-butylmercuric chloride exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions . This interaction is the basis for its toxic effects.
Comparison with Similar Compounds
n-Butylmercuric chloride can be compared with other organomercuric compounds such as:
Methylmercuric chloride: Similar in structure but with a methyl group instead of a butyl group.
Ethylmercuric chloride: Contains an ethyl group instead of a butyl group.
Phenylmercuric chloride: Contains a phenyl group instead of a butyl group.
These compounds share similar properties and applications but differ in their specific reactivity and toxicity profiles .
Properties
CAS No. |
543-63-5 |
---|---|
Molecular Formula |
C4H9ClHg |
Molecular Weight |
293.16 g/mol |
IUPAC Name |
butyl(chloro)mercury |
InChI |
InChI=1S/C4H9.ClH.Hg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
OKPMTXZRMGMMOO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Hg]Cl |
Origin of Product |
United States |
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